molecular formula C19H34O4 B13366251 Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate CAS No. 2500-56-3

Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

Cat. No.: B13366251
CAS No.: 2500-56-3
M. Wt: 326.5 g/mol
InChI Key: QZAJJEFYEVWODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is an organic compound with the molecular formula C19H34O4. This compound is characterized by the presence of two oxirane (epoxide) rings and a long aliphatic chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate typically involves the epoxidation of unsaturated fatty acid esters. One common method is the reaction of ethyl (Z)-octadec-9-enoate with meta-chloroperoxybenzoic acid in dichloromethane under ice cooling . The reaction mixture is then stirred and heated to 50°C for a short duration to complete the epoxidation process .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as polyoxometalates can improve the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide rings can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxide rings under mild conditions.

Major Products

    Diols: Formed from the oxidation of the epoxide rings.

    Alcohols: Formed from the reduction of the compound.

    Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate involves the reactivity of its epoxide rings. These rings can interact with various nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s molecular targets and pathways depend on the specific nucleophiles and reaction conditions involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(3-octyloxiran-2-yl)octanoate
  • Methyl 8-(5-octyl-2-oxo-1,3-dioxolan-4-yl)octanoate

Uniqueness

Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is unique due to the presence of two epoxide rings, which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from synthetic chemistry to industrial processes .

Properties

CAS No.

2500-56-3

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3

InChI Key

QZAJJEFYEVWODE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.